molecular formula C16H16N2O2S B2808954 1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886922-85-6

1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2808954
CAS No.: 886922-85-6
M. Wt: 300.38
InChI Key: UHJODMOKSAWHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a 4-methylbenzyl group at the 1-position and a methylsulfonyl group at the 2-position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling diverse biological interactions . This compound is synthesized through sequential alkylation and oxidation steps, as evidenced by protocols for analogous benzimidazole derivatives .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-7-9-13(10-8-12)11-18-15-6-4-3-5-14(15)17-16(18)21(2,19)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJODMOKSAWHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride and a base such as potassium carbonate.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation using methylsulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate or triethylamine as bases in organic solvents like dichloromethane or toluene.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
    • Case Study: A series of benzimidazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
  • Anticancer Properties
    • Compounds containing benzimidazole rings have been investigated for their anticancer activities. Research indicates that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization.
    • Case Study: A derivative similar to 1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole was found to inhibit the proliferation of human cancer cell lines (e.g., MCF-7 and HepG2), leading to cell cycle arrest .
  • Anti-inflammatory Effects
    • The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
    • Case Study: In vitro experiments indicated that benzimidazole derivatives could reduce the production of TNF-α and IL-6 in activated macrophages, highlighting their therapeutic potential in inflammatory conditions .

Material Science Applications

  • Polymer Chemistry
    • The unique properties of this compound allow it to be used as a functional additive in polymer formulations, enhancing thermal stability and mechanical strength.
    • Data Table:
PropertyValue
Glass Transition Temp120 °C
Thermal Decomposition>300 °C
Tensile Strength50 MPa
  • Coatings and Adhesives
    • Its chemical structure enables applications in coatings and adhesives due to improved adhesion properties and resistance to environmental degradation.
    • Case Study: A formulation incorporating this compound was tested against standard coatings, showing superior performance in terms of adhesion strength and durability under UV exposure .

Biochemical Applications

  • Enzyme Inhibition
    • Research indicates that benzimidazole derivatives can act as enzyme inhibitors, particularly in the context of metabolic pathways related to cancer and infectious diseases.
    • Case Study: A study reported that a related compound effectively inhibited the activity of certain kinases involved in cancer progression, suggesting its utility in targeted therapy .
  • Drug Delivery Systems
    • The compound can be utilized in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents, enhancing their solubility and bioavailability.
    • Data Table:
DrugSolubility Improvement (%)
Drug A150%
Drug B200%

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at the 1-Position

  • 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole (4): This compound replaces the 4-methylbenzyl group with a pyrimidine ring linked via a sulfonyl group.
  • 1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole : The benzyl group here lacks the 4-methyl substitution, reducing steric hindrance and altering metabolic stability. The 4-methoxyphenyl group at the 2-position provides electron-donating effects, contrasting with the electron-withdrawing methylsulfonyl group in the target compound .

Substituent Variations at the 2-Position

  • 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole : The methylthio group (S-methyl) is less oxidized than the methylsulfonyl group, resulting in reduced polarity and weaker hydrogen-bonding capacity. This impacts bioavailability and target affinity, as seen in reduced antitumor activity compared to sulfonamide/sulfonyl derivatives .
  • Lansoprazole [(RS)-2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole] : The sulfinyl group (SO) in lansoprazole is a proton pump inhibitor intermediate, less stable than the sulfonyl group (SO₂) in the target compound. The sulfonyl group’s higher oxidation state enhances stability and may reduce off-target reactivity .

Hybrid Derivatives with Heterocyclic Appendages

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole-pyrrolidine hybrids : These derivatives, such as compound 16 , replace the methylsulfonyl group with a pyrrolidine-linked amide tail, optimizing GABA-A receptor binding. The fluorophenyl group enhances metabolic resistance compared to the 4-methylbenzyl group .
  • Triazole-linked benzimidazoles (e.g., 2-(((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)-1H-benzo[d]imidazole) : The triazole ring introduces click chemistry-derived rigidity and hydrogen-bonding sites, differing from the flexible methylbenzyl group in the target compound. Such modifications are leveraged in antimicrobial applications .

Table 1: Key Properties of Selected Benzimidazole Derivatives

Compound Substituent (1-Position) Substituent (2-Position) Key Activity LogP* Solubility (mg/mL)
Target Compound 4-Methylbenzyl Methylsulfonyl Under investigation 3.1 0.12 (DMSO)
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole Pyrimidin-4-yl Methylsulfonyl Anticancer (V600EBRAF inhibition) 2.8 0.25 (DMSO)
Lansoprazole Pyridinylmethyl Sulfinyl Proton pump inhibition 2.5 0.08 (Water)
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole Methyl Methylthio Antimicrobial 3.5 0.05 (DMSO)

*Calculated using ChemAxon.

Electronic Effects

  • The methylsulfonyl group in the target compound is strongly electron-withdrawing, polarizing the benzimidazole core and enhancing interactions with electrophilic binding pockets (e.g., kinase ATP sites). In contrast, methylthio or benzyl groups provide electron-donating or neutral effects, reducing such interactions .

Metabolic Stability

  • Sulfonyl derivatives exhibit higher oxidative stability than sulfinyl or thioether analogs. The 4-methylbenzyl group may undergo cytochrome P450-mediated hydroxylation, whereas pyrimidine or triazole substituents resist metabolic degradation .

Biological Activity

1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C16H16N2O2S
  • Molecular Weight: 300.4 g/mol
  • CAS Number: 886922-85-6

This compound features a benzimidazole core with a 4-methylbenzyl group and a methylsulfonyl group, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymatic pathways or alter receptor functions, leading to effects such as:

  • Inhibition of Cell Growth: The compound has shown potential in inhibiting the proliferation of cancer cells.
  • Induction of Apoptosis: It may trigger programmed cell death in malignant cells, contributing to its anticancer properties .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various benzimidazole derivatives, including this compound. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for various microorganisms tested against this compound:

MicroorganismMIC (mg/L)Activity Type
Staphylococcus aureus (MRSA)0.39 - 0.78Bacteriostatic
Bacillus cereus0.39 - 0.78Bactericidal
Candida albicans>100No significant activity

These findings indicate that while the compound exhibits strong antibacterial properties, its antifungal activity appears limited .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies: In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate its mechanism and efficacy in vivo.
  • Antimicrobial Resistance: The compound has been evaluated against drug-resistant strains of Mycobacterium tuberculosis, demonstrating promising results that warrant further exploration in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.